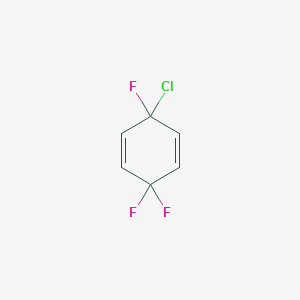
3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene is an organic compound characterized by a cyclohexadiene ring with chlorine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene typically involves the halogenation of cyclohexadiene derivatives. One common method includes the addition of chlorine and fluorine atoms to the cyclohexadiene ring through electrophilic halogenation reactions. The reaction conditions often involve the use of halogenating agents such as chlorine gas and hydrogen fluoride under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles, leading to the formation of addition products.
Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbon atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine gas, hydrogen fluoride), nucleophiles (e.g., hydroxide ions, amines), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic addition reactions may yield dihalogenated cyclohexadiene derivatives, while nucleophilic substitution reactions can produce various substituted cyclohexadiene compounds .
Scientific Research Applications
3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and reaction mechanisms.
Medicine: The compound’s derivatives are explored for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved include the formation of carbocation intermediates and resonance stabilization of reaction products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene include:
3-Chloro-4-fluorophenol: A compound with similar halogen substituents but a different ring structure.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Another halogenated compound with distinct functional groups.
Properties
CAS No. |
114589-03-6 |
|---|---|
Molecular Formula |
C6H4ClF3 |
Molecular Weight |
168.54 g/mol |
IUPAC Name |
3-chloro-3,6,6-trifluorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6H4ClF3/c7-5(8)1-3-6(9,10)4-2-5/h1-4H |
InChI Key |
HGVCBPCECLQBAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=CC1(F)F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















